molecular formula C20H16N2O4S B1390388 Fmoc-DL-(2-thiazoyl)glycine CAS No. 1219381-54-0

Fmoc-DL-(2-thiazoyl)glycine

Cat. No.: B1390388
CAS No.: 1219381-54-0
M. Wt: 380.4 g/mol
InChI Key: WSMJGKBXDVPSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-(2-thiazoyl)glycine is a derivative of glycine, protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques. Glycine, being the simplest amino acid, provides high flexibility when incorporated into polypeptides .

Biochemical Analysis

Biochemical Properties

Fmoc-DL-(2-thiazoyl)glycine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of glycine, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. These interactions facilitate the incorporation of glycine into polypeptides, enhancing the flexibility and stability of the resulting peptides .

Cellular Effects

This compound influences various cellular processes by modulating peptide synthesis. It affects cell signaling pathways, gene expression, and cellular metabolism by providing a flexible glycine residue that can be incorporated into peptides. This incorporation can alter the structure and function of proteins, impacting cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins during peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions. Upon selective deprotection, the glycine residue can form peptide bonds with other amino acids, facilitating the synthesis of polypeptides. This process involves binding interactions with peptidyl transferases and other enzymes, which catalyze the formation of peptide bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or moisture can lead to degradation. Long-term studies have shown that the compound maintains its efficacy in peptide synthesis, although its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively participates in peptide synthesis without causing adverse effects. At high doses, it may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s efficacy in peptide synthesis plateaus at a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and proteases, which facilitate the incorporation of glycine into polypeptides. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where peptide synthesis occurs. The compound’s distribution can affect its accumulation and efficacy in peptide synthesis .

Subcellular Localization

This compound is localized to specific subcellular compartments involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes. Targeting signals and post-translational modifications direct the compound to these compartments, where it can participate in the synthesis of polypeptides. This localization is crucial for its activity and function in biochemical reactions .

Preparation Methods

The synthesis of Fmoc-DL-(2-thiazoyl)glycine involves the protection of the amino group of glycine with the Fmoc group. This is typically achieved by reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The thiazole ring is introduced through a subsequent reaction with 2-thiazoyl chloride . Industrial production methods often involve solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on a resin and then cleaved off after the desired sequence is obtained .

Chemical Reactions Analysis

Fmoc-DL-(2-thiazoyl)glycine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Fmoc-DL-(2-thiazoyl)glycine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is utilized in the synthesis of peptides and proteins, aiding in the study of protein structure and function. In biology, it is used in proteomics research to analyze protein interactions and modifications.

Comparison with Similar Compounds

Fmoc-DL-(2-thiazoyl)glycine is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. Similar compounds include:

    Fmoc-DL-(2-thiazoyl)alanine: Another thiazole-containing amino acid derivative.

    Fmoc-DL-(2-thiazoyl)valine: A derivative with a valine backbone instead of glycine.

    Fmoc-DL-(2-thiazoyl)leucine: A leucine-based thiazole derivative.

These compounds share the Fmoc protection and thiazole ring but differ in their amino acid backbones, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-19(24)17(18-21-9-10-27-18)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16-17H,11H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMJGKBXDVPSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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